molecular formula C11H15BrO B7807885 1-bromo-2-pentyloxybenzene

1-bromo-2-pentyloxybenzene

Cat. No.: B7807885
M. Wt: 243.14 g/mol
InChI Key: YSRFGWMXCZGDNQ-UHFFFAOYSA-N
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Description

1-Bromo-2-pentyloxybenzene is an organic compound with the CAS Number 63076-60-8 . It is classified as an aryl alkyl ether and features a bromine atom on the aromatic ring, making it a valuable intermediate in synthetic organic chemistry . The molecular formula of this compound is C11H15BrO, and it has a molecular weight of 243.140 g/mol . Its structure consists of a benzene ring functionalized with a bromine atom and a pentyloxy chain, which contributes to its properties and reactivity. Researchers utilize this brominated anisole derivative primarily as a building block in cross-coupling reactions, such as Suzuki or Ullmann-type couplings, to form biaryl or other complex structures . It may also serve as a key precursor in the synthesis of more advanced molecules for materials science and pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRFGWMXCZGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Bromo 2 Pentyloxybenzene

Direct Functionalization Approaches to the Aromatic Ring

Direct functionalization of the aromatic ring of pentyloxybenzene offers a straightforward route to 1-bromo-2-pentyloxybenzene. This approach leverages the activating and directing effects of the pentyloxy group in electrophilic aromatic substitution reactions.

Regioselective Electrophilic Aromatic Bromination of Pentyloxybenzene Derivatives

The pentyloxy group is an ortho, para-directing activator in electrophilic aromatic substitution. Consequently, the direct bromination of pentyloxybenzene will yield a mixture of ortho- and para-isomers. The primary challenge in this approach is to control the regioselectivity to favor the formation of the desired this compound (ortho-isomer) over the 1-bromo-4-pentyloxybenzene (para-isomer).

The alkoxy group's directing effect arises from the resonance stabilization of the arenium ion intermediate, with the positive charge being delocalized onto the oxygen atom. This stabilization is more pronounced for the ortho and para positions. While the para-position is often favored due to reduced steric hindrance, specific reaction conditions can be employed to enhance the yield of the ortho-product.

Optimization of Reaction Conditions and Catalyst Systems for Bromination

To achieve a higher yield of the ortho-isomer in the bromination of pentyloxybenzene, several factors can be optimized. These include the choice of brominating agent, solvent, temperature, and catalyst.

Brominating Agents: While molecular bromine (Br₂) is a common brominating agent, it often leads to a mixture of isomers. N-Bromosuccinimide (NBS) is a milder alternative that can offer improved regioselectivity in certain systems. nih.gov

Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the para-isomer, while more polar solvents might slightly increase the proportion of the ortho-isomer.

Temperature Control: Lower reaction temperatures generally enhance selectivity in electrophilic aromatic substitution reactions. By reducing the kinetic energy of the system, the reaction is more likely to proceed through the lower energy transition state, which may favor one isomer over the other.

Catalyst Systems: The use of specific catalysts can significantly impact the regioselectivity. While Lewis acids like FeBr₃ are often used to polarize the bromine molecule, their use can sometimes favor the thermodynamically more stable para-isomer. Research into shape-selective catalysts, such as zeolites, has shown promise in directing bromination to a specific position, although this is more established for simpler aromatic compounds. nih.gov Another strategy to enhance ortho-selectivity is the use of a bulky directing group that can block the para-position, although this would require a multi-step process involving the introduction and subsequent removal of the blocking group. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Bromination of Pentyloxybenzene

FactorInfluence on Ortho/Para RatioRationale
Brominating Agent Milder reagents like NBS may offer better selectivity over Br₂.Reduced reactivity can lead to greater differentiation between the ortho and para positions.
Solvent Polar solvents may slightly favor the ortho isomer.Solvation effects can influence the stability of the transition states leading to the different isomers.
Temperature Lower temperatures generally increase selectivity.Favors the kinetically controlled product, which may be the ortho isomer under certain conditions.
Catalyst Shape-selective catalysts (e.g., zeolites) could potentially favor one isomer.The catalyst's structure can sterically hinder the formation of one isomer over the other.

Etherification Strategies for ortho-Bromophenols

An alternative and often more regioselective approach to this compound is to form the ether linkage from a pre-brominated precursor, namely 2-bromophenol (B46759) (o-bromophenol). This strategy avoids the issue of isomeric mixtures inherent in the direct bromination of pentyloxybenzene.

Williamson Ether Synthesis: Applicability and Enhancements for Long-Chain Alkyl Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) via an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to generate the nucleophilic phenoxide. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used to accelerate the Sₙ2 reaction. wikipedia.org The reaction temperature is generally maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org Yields for the Williamson ether synthesis are typically in the range of 50-95%. wikipedia.org

For the synthesis of long-chain alkyl ethers like this compound, the use of a primary pentyl halide is crucial to ensure the reaction proceeds via the desired Sₙ2 pathway and to minimize competing elimination reactions.

Table 2: Typical Reaction Parameters for Williamson Ether Synthesis of this compound

ParameterTypical Conditions
Substrates 2-Bromophenol, 1-Bromopentane (or other primary pentyl halide)
Base NaH, K₂CO₃, NaOH
Solvent DMF, Acetonitrile
Temperature 50 - 100 °C
Reaction Time 1 - 8 hours
Typical Yield 50 - 95%

Alternative Etherification Procedures for o-Bromophenol with Pentanol (B124592) Derivatives

While the Williamson ether synthesis is a robust method, several alternative procedures exist for the formation of aryl ethers. These methods can be particularly useful when the Williamson conditions are not suitable or lead to low yields.

Ullmann Condensation: Although traditionally used for the synthesis of diaryl ethers, modifications of the Ullmann condensation can be applied to the synthesis of alkyl aryl ethers. This typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures.

Palladium-Catalyzed Etherification: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-O bond formation. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an alcohol. This method can offer milder reaction conditions compared to the Ullmann condensation. google.comacs.org

Iron-Catalyzed Etherification: Recent developments have shown that iron catalysts can also effectively promote the etherification of alcohols. For instance, iron(III) triflate has been used as an efficient catalyst for the direct etherification of alcohols. acs.org

Mitsunobu Reaction: The Mitsunobu reaction provides another route to ethers from alcohols. In this case, 2-bromophenol could be reacted with pentanol in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.net

Table 3: Comparison of Alternative Etherification Methods

MethodCatalyst/ReagentsKey Features
Ullmann Condensation Copper catalyst, BaseTypically requires high temperatures.
Palladium-Catalyzed Palladium catalyst, Phosphine ligand, BaseMilder conditions, good functional group tolerance. google.comacs.org
Iron-Catalyzed Iron(III) salt (e.g., Fe(OTf)₃)Environmentally benign and inexpensive catalyst. acs.org
Mitsunobu Reaction Triphenylphosphine, DEAD (or similar)Proceeds with inversion of configuration at the alcohol carbon (not relevant for pentanol). researchgate.net

Multi-Step Synthesis Pathways from Precursors to this compound

The synthesis of this compound can also be accomplished through multi-step pathways starting from simple and readily available precursors such as benzene (B151609) or phenol. The order of the reaction steps is critical to ensure the correct regiochemistry of the final product. libretexts.org

Pathway 1: Starting from Phenol

Etherification: Phenol can be converted to pentyloxybenzene via a Williamson ether synthesis using a pentyl halide and a base.

Bromination: The resulting pentyloxybenzene is then subjected to electrophilic aromatic bromination. As previously discussed, this step will produce a mixture of ortho- and para-isomers, requiring separation to isolate the desired this compound.

Pathway 2: Starting from Benzene

Bromination: Benzene can be brominated to form bromobenzene (B47551) using Br₂ and a Lewis acid catalyst such as FeBr₃.

Nitration: The bromobenzene is then nitrated. The bromo group is an ortho, para-director, so this step will yield a mixture of 2-bromonitrobenzene and 4-bromonitrobenzene, which would need to be separated.

Nucleophilic Aromatic Substitution: The nitro group in 2-bromonitrobenzene can be replaced by a pentyloxy group via nucleophilic aromatic substitution with sodium pentoxide. The strong electron-withdrawing nature of the nitro group facilitates this reaction.

Reduction of the Nitro Group and Diazotization: This pathway is less direct. An alternative would be to introduce a hydroxyl group to bromobenzene to form 2-bromophenol, which can then undergo etherification as described in section 2.2.

Pathway 3: Regiocontrolled Synthesis via o-Bromophenol

Bromination of Phenol: Phenol can be brominated to produce a mixture of 2-bromophenol and 4-bromophenol. Separation of these isomers provides the required 2-bromophenol precursor.

Williamson Ether Synthesis: 2-Bromophenol is then subjected to a Williamson ether synthesis with a pentyl halide to yield the final product, this compound. This is often the most efficient and regioselective multi-step route.

Table 4: Overview of Multi-Step Synthetic Pathways

Starting MaterialKey StepsAdvantagesDisadvantages
Phenol 1. Etherification 2. BrominationUtilizes readily available starting material.Bromination step produces isomeric mixture requiring separation.
Benzene 1. Bromination 2. Nitration 3. Nucleophilic SubstitutionStarts from a very simple precursor.Involves multiple steps and the separation of isomers.
Phenol (via o-Bromophenol) 1. Bromination 2. Isomer Separation 3. EtherificationHighly regioselective final step.Requires separation of bromophenol isomers.

Sequential Functional Group Transformations for Ortho-Substitution Control

Control of the ortho-substitution pattern in this compound is achieved by a logical sequence of reactions, typically either an ether synthesis followed by bromination or the reverse.

Route A: Williamson Ether Synthesis from 2-Bromophenol

This is often the most direct and regioselective method. It begins with 2-bromophenol, where the ortho-position is already occupied by a bromine atom. The subsequent reaction is a classic Williamson ether synthesis. chemistrysteps.com In this SN2 reaction, the phenolic proton of 2-bromophenol is first abstracted by a base to form the more nucleophilic 2-bromophenoxide ion. This ion then attacks an appropriate pentyl halide (e.g., 1-bromopentane or 1-iodopentane), displacing the halide and forming the desired ether linkage. chemistrysteps.com

The primary advantage of this route is that the regiochemistry is pre-determined by the starting material, thus avoiding the formation of other isomers.

Step 1: Deprotonation: 2-bromophenol is treated with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in a suitable solvent.

Step 2: Nucleophilic Attack: The resulting 2-bromophenoxide attacks the pentyl halide to yield this compound.

Starting MaterialReagentsSolventProductAdvantage
2-Bromophenol1. Base (e.g., K₂CO₃, NaH) 2. Pentyl halide (e.g., C₅H₁₁Br)Polar aprotic (e.g., DMF, Acetone)This compoundHigh regioselectivity; avoids isomeric mixtures.

Route B: Electrophilic Bromination of Pentyloxybenzene

This alternative strategy begins with pentyloxybenzene (phenyl pentyl ether) and introduces the bromine atom via an electrophilic aromatic substitution reaction. The pentyloxy group (-OC₅H₁₁) is an activating group and an ortho, para-director. wikipedia.orgorganicchemistrytutor.com This means it activates the benzene ring towards electrophilic attack and directs the incoming electrophile (in this case, Br⁺) to the positions ortho and para to itself. youtube.com

When pentyloxybenzene is treated with a brominating agent such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), a mixture of this compound (ortho product) and 1-bromo-4-pentyloxybenzene (para product) is typically formed. rsc.org

The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com Therefore, this route presents a significant challenge in terms of regioselectivity, and subsequent purification is required to isolate the desired ortho isomer. The ortho:para product ratio can be influenced by reaction conditions such as solvent, temperature, and the specific brominating agent used. rsc.orgnih.gov

Starting MaterialReagentsProductsDisadvantage
PentyloxybenzeneBrominating agent (e.g., Br₂, NBS), Catalyst (optional, e.g., FeBr₃)Mixture of ortho- and para-isomersLow regioselectivity; requires separation of isomers.

Stereochemical Considerations in Precursor Synthesis (if applicable to chiral pentyl chain)

For the specific compound this compound, which utilizes an n-pentyl group, there are no stereocenters in the pentyl chain, making it an achiral moiety. Therefore, stereochemical considerations are not applicable to its synthesis.

However, if a chiral pentyl group derived from a chiral precursor, such as (S)-pentan-2-ol or (R)-pentan-2-ol, were used, the synthesis would need to account for the stereochemistry. In a Williamson ether synthesis involving a chiral secondary alcohol, the reaction proceeds via an SN2 mechanism at the pentyl halide, which would not affect the stereocenter on the alcohol precursor. To create a chiral ether from a chiral alcohol, the alcohol is typically converted to the alkoxide, which then attacks an achiral alkyl halide. If the synthesis involved creating the stereocenter during the process, methods of asymmetric synthesis would be required. mdpi.com Lipase-mediated kinetic resolution, for example, can be used to separate enantiomers of racemic alcohols, providing enantiopure starting materials for subsequent etherification. mdpi.com Such enzymatic methods allow for the preparation of specific enantiomers of chiral building blocks. mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly processes. For this compound, green chemistry principles can be applied to both the Williamson ether synthesis and the bromination steps to reduce waste, avoid hazardous substances, and improve energy efficiency. acsgcipr.org

Development of Eco-Friendly Solvents and Reagents

A key focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives.

For Williamson Ether Synthesis:

Aqueous Media: Traditional Williamson synthesis often uses volatile and toxic organic solvents like DMF or acetonitrile. A greener approach involves using water as the solvent, often with the aid of a surfactant or phase-transfer catalyst to overcome the immiscibility of the organic reactants. researchgate.net This eliminates the need for hazardous solvents and simplifies product work-up.

Alternative Solvents: Research into greener solvents has identified options like cyclopentyl methyl ether (CPME) or diethyl ether, which have better environmental profiles than traditional dipolar aprotic solvents. acs.org

For Aromatic Bromination:

Greener Solvents: Bromination reactions have traditionally been carried out in chlorinated solvents like CCl₄ or CHCl₃. Greener alternatives include conducting the reaction in water or more benign organic solvents like methanol. researchgate.nethrpub.org

Alternative Brominating Reagents: Molecular bromine (Br₂) is highly toxic and corrosive. nih.gov N-Bromosuccinimide (NBS) is a solid, safer alternative that is often used for regioselective bromination of activated aromatic rings like phenols and aromatic ethers. wikipedia.orgdntb.gov.ua Reactions using NBS can be performed in eco-friendly solvents like ACS-grade methanol, sometimes with a mild acid catalyst to improve ortho-selectivity. nih.gov Another green approach uses a combination of an oxidant like hydrogen peroxide (H₂O₂) with a bromide salt (e.g., HBr or NaBr), generating the active brominating species in situ and producing water as the primary byproduct. researchgate.netrsc.org

Reaction StepTraditional MethodGreen AlternativeBenefit
Ether SynthesisDMF, Acetonitrile as solventWater with surfactant; CPMEReduced use of toxic, volatile solvents. researchgate.netacs.org
BrominationBr₂ in CCl₄NBS in methanol; H₂O₂/HBr in waterAvoids highly toxic/corrosive reagents and hazardous solvents. researchgate.netnih.gov

Catalytic Systems for Enhanced Atom Economy and Reduced Waste

Catalytic methods are central to green chemistry as they reduce the amount of reagents needed and minimize waste generation.

For Williamson Ether Synthesis:

Phase-Transfer Catalysis (PTC): This technique is highly effective for Williamson ether synthesis, particularly when using an aqueous base like NaOH. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), transports the phenoxide anion from the aqueous phase to the organic phase containing the alkyl halide. crdeepjournal.orgyoutube.com This enhances the reaction rate, allows for the use of inexpensive inorganic bases, and minimizes the need for anhydrous organic solvents, thereby reducing waste and cost. jetir.org

For Aromatic Bromination:

Heterogeneous Catalysts: To improve the regioselectivity of brominating pentyloxybenzene and reduce waste, solid acid catalysts like zeolites can be employed. nih.gov These catalysts can favor the formation of one isomer over another and can be easily recovered and recycled, which is a key principle of green chemistry. An Fe₂O₃/zeolite system has been shown to be an effective, easy-to-handle, and recyclable catalyst for the bromination of non-activated aromatic compounds. researchgate.net

Organocatalysis: Recent developments include the use of organocatalysts, such as suitably ortho-substituted iodobenzenes, which can catalyze the transfer of electrophilic bromine from NBS to substrates. rsc.org Palladium-catalyzed C-H activation has also been explored for the selective ortho-bromination of certain aromatic compounds, offering a pathway with high regioselectivity. researchgate.net

These catalytic approaches not only steer the reaction towards the desired product but also align with the goals of sustainable chemistry by enhancing atom economy and facilitating catalyst recycling.

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Pentyloxybenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike the more common electrophilic aromatic substitution, SNAr reactions require specific conditions, particularly the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The typical mechanism for activated aryl halides is an addition-elimination pathway, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of an aryl halide in an SNAr reaction is critically dependent on the nature of the substituents on the aromatic ring. For the reaction to proceed efficiently via the addition-elimination mechanism, the ring must be rendered electron-deficient. chemistrysteps.com This is typically achieved by placing strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or carbonyl groups, at positions ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of 1-bromo-2-pentyloxybenzene, the pentyloxy group (-OC5H11) is an electron-donating group (EDG). It donates electron density to the aromatic ring through resonance, with the oxygen's lone pairs participating in the π-system. This increase in electron density deactivates the ring toward attack by nucleophiles. Consequently, the standard addition-elimination SNAr pathway is energetically unfavorable for this compound under typical conditions because the electron-donating pentyloxy group would destabilize the required anionic intermediate.

Under forcing conditions with exceptionally strong bases, such as sodium amide (NaNH2), an alternative "elimination-addition" or benzyne (B1209423) mechanism can occur, which does not require ring activation by EWGs. chemistrysteps.commasterorganicchemistry.com This pathway involves the initial elimination of a proton from the position ortho to the bromine, followed by the loss of the bromide ion to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. masterorganicchemistry.com

Substituent at Ortho/Para PositionElectronic EffectInfluence on SNAr Reactivity
-NO2 (Nitro)Strong Electron-WithdrawingStrong Activation
-CN (Cyano)Moderate Electron-WithdrawingModerate Activation
-H (Hydrogen)NeutralVery Low/No Reactivity
-OCH3 (Methoxy)Electron-DonatingDeactivation
-OC5H11 (Pentyloxy) Electron-Donating Deactivation

This table illustrates the general influence of substituents on the rate of SNAr reactions proceeding via the addition-elimination mechanism.

Detailed kinetic and thermodynamic studies for SNAr reactions of this compound are not widely documented, primarily because its electron-rich nature makes it a poor substrate for the common addition-elimination mechanism. However, general principles from studies on related compounds provide clear insight.

Kinetic Profile: For an activated aryl halide (e.g., 2,4-dinitro-1-bromobenzene), the activation energy for nucleophilic attack is relatively low. For this compound, the electron-donating nature of the pentyloxy group raises the energy of the electron-rich transition state, leading to a very high activation energy and an extremely slow reaction rate.

A notable kinetic feature of SNAr reactions that contrasts with SN1 and SN2 reactions is the reactivity order of the halogen leaving groups: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the transition state, accelerating the reaction. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromine Position

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine position of this compound is an ideal site for these transformations. nih.gov

Palladium catalysts are the most widely used for cross-coupling reactions involving aryl halides. mdpi.com The general mechanism for these reactions involves a catalytic cycle with Pd(0) and Pd(II) intermediates. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org For this compound, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond. musechem.comnrochemistry.com This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. wikipedia.org The mechanism also starts with oxidative addition of Pd(0) to the this compound. The resulting complex coordinates with the alkene, which then inserts into the palladium-carbon bond (migratory insertion). youtube.com A final β-hydride elimination step forms the product alkene and a palladium-hydride species, which is converted back to Pd(0) by a base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate. nrochemistry.com Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product. libretexts.org

Reaction NameCoupling PartnerKey Mechanistic Steps
Suzuki-Miyaura Organoboron Compound (R-B(OH)2)Oxidative Addition, Transmetalation, Reductive Elimination musechem.com
Heck Alkene (R-CH=CH2)Oxidative Addition, Migratory Insertion, β-Hydride Elimination wikipedia.org
Sonogashira Terminal Alkyne (R-C≡CH)Oxidative Addition, Transmetalation (from Cu), Reductive Elimination wikipedia.org

This table summarizes the key features of major palladium-catalyzed cross-coupling reactions applicable to this compound.

While palladium is dominant, catalysts based on more earth-abundant metals like nickel and copper have gained prominence. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts can perform many of the same cross-coupling reactions as palladium, often with unique reactivity. chemrxiv.orgnsf.gov Nickel is particularly effective at activating less reactive C-Cl and C-O bonds. For C-Br bond activation in substrates like this compound, nickel catalysis can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. Some nickel-catalyzed reactions are proposed to involve radical-chain mechanisms, which can be beneficial for certain transformations. nih.govnih.govthieme-connect.de

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling, historically associated with the Ullmann reaction, has seen a modern resurgence. rsc.org Copper catalysts are effective for forming C-C, C-N, and C-O bonds. The mechanisms of copper-catalyzed couplings are diverse and can involve Cu(I)/Cu(III) catalytic cycles or pathways involving single-electron transfer (SET). sustech.edu.cndoi.org Copper catalysis can sometimes be performed without specialized ligands, which is an advantage over some palladium systems. rsc.org

The ligands coordinated to the metal center are crucial for controlling the catalyst's activity, stability, and selectivity in cross-coupling reactions. enscm.fr The choice of ligand directly influences the key steps of the catalytic cycle.

Oxidative Addition: Electron-rich ligands (e.g., bulky alkylphosphines) can accelerate the oxidative addition of the metal into the C-Br bond of this compound. This is particularly important for less reactive aryl chlorides or for substrates with electron-donating groups.

Reductive Elimination: Sterically bulky ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), often promote the final reductive elimination step, which can be the rate-limiting step of the reaction. nih.gov This is crucial for preventing side reactions and improving product yields.

Selectivity: In molecules with multiple potential reaction sites, ligand choice can dictate which bond is activated. For instance, in a molecule with both a C-Br and a C-OTf (triflate) bond, careful selection of the ligand-metal system can allow for selective coupling at one site over the other. Studies have shown that less-hindered phosphine (B1218219) ligands may favor activation at one type of bond, while more-hindered ligands reverse the selectivity. nih.govresearchgate.net

The development of specialized ligands has been a major driver in expanding the scope of cross-coupling reactions, enabling the use of previously challenging substrates under milder conditions. nih.govenscm.fr

Mechanistic Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for reactions such as the Suzuki-Miyaura coupling, involving an aryl halide like this compound, is a well-studied process that proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the palladium center inserts into the carbon-bromine bond of this compound. This process involves the cleavage of the C-Br bond and the formation of two new bonds: Pd-C and Pd-Br. The palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases. The pentyloxy group, being an electron-donating group, can influence the electron density on the aromatic ring and, consequently, the rate of oxidative addition.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, an organoboron reagent, such as a boronic acid or its corresponding boronate ester, transfers its organic moiety to the palladium(II) center. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate. The bromide ligand on the palladium is replaced by the organic group from the organoboron reagent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center—the 2-pentyloxybenzene group and the group transferred during transmetalation—are coupled together, forming a new carbon-carbon bond. The palladium center is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst, which can then enter another catalytic cycle. The steric and electronic properties of the ligands on the palladium complex can significantly influence the rate and efficiency of this step.

A representative catalytic cycle for the Suzuki-Miyaura coupling of this compound is illustrated below:

StepDescriptionIntermediate/Product
1. Oxidative Addition Pd(0) inserts into the C-Br bond of this compound.(2-pentyloxyphenyl)Pd(II)(Br)Ln
2. Transmetalation An organoboron reagent (R-B(OR')2) transfers the 'R' group to the Pd(II) complex.(2-pentyloxyphenyl)Pd(II)(R)Ln
3. Reductive Elimination The two organic groups on the Pd(II) complex are coupled, and the Pd(0) catalyst is regenerated.2-(R)-pentyloxybenzene + Pd(0)Ln

Electrophilic Aromatic Substitution and Directed Metalation Strategies

In electrophilic aromatic substitution (EAS) reactions of this compound, the regiochemical outcome is dictated by the electronic effects of the two substituents on the benzene (B151609) ring. The pentyloxy group (-OC5H11) is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. This donation of electron density stabilizes the arenium ion intermediate, particularly when the electrophile attacks the positions ortho or para to the pentyloxy group.

Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

When both groups are present, their directing effects must be considered in concert. The pentyloxy group is a much stronger activating group than bromine is a deactivating one. Therefore, the pentyloxy group will predominantly control the regioselectivity of the reaction. The positions ortho and para to the pentyloxy group are C3, C5, and C1. Since the C1 position is already substituted with bromine, electrophilic attack will be directed to the C3 and C5 positions. Steric hindrance from the adjacent pentyloxy and bromo groups might influence the ratio of substitution at these positions.

The expected regiochemical outcomes for an electrophilic aromatic substitution reaction, such as nitration, on this compound are summarized in the following table.

Position of AttackDirecting Influence of -OC5H11Directing Influence of -BrPredicted Major Product(s)
C3 ortho (activating)meta (deactivating)Likely product
C4 meta (deactivating)meta (deactivating)Unlikely product
C5 para (activating)ortho (activating)Likely major product
C6 ortho (activating)para (activating)Sterically hindered

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho position. uwindsor.cawikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

In this compound, the pentyloxy group can act as a DMG. uwindsor.cawikipedia.org The oxygen atom of the pentyloxy group can coordinate to the lithium ion of the organolithium reagent, positioning the base to deprotonate the adjacent C3 proton. This leads to the formation of a specific lithiated intermediate. The bromine atom at the C1 position generally has a weaker directing ability compared to the alkoxy group.

The general mechanism for the DoM of this compound is as follows:

Coordination: The organolithium reagent (n-BuLi) coordinates to the oxygen atom of the pentyloxy group.

Deprotonation: The butyl group of the coordinated n-BuLi abstracts the proton from the C3 position, forming an aryllithium species and butane.

Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile (E+) to yield the 3-substituted-1-bromo-2-pentyloxybenzene derivative.

This strategy provides a highly regioselective method for introducing a third substituent onto the aromatic ring, which would be difficult to achieve through conventional electrophilic aromatic substitution.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Bromo 2 Pentyloxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is the cornerstone for determining the molecular structure of 1-bromo-2-pentyloxybenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. For this compound, which lacks any elements of symmetry, a unique signal is expected for each of its 11 carbon atoms and each distinct proton group.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (typically δ 0.8-4.5 ppm).

Aromatic Region: The four protons on the benzene (B151609) ring are chemically non-equivalent and will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. This arrangement, an ortho-disubstituted ring with two different substituents, gives rise to a complex multiplet pattern often referred to as an ABCD system. quora.com The proton ortho to the bromine atom is expected to be the most deshielded (highest chemical shift), while the proton ortho to the electron-donating pentyloxy group would be the most shielded (lowest chemical shift).

Aliphatic Region: The pentyloxy side chain presents five distinct sets of protons. The two protons on the carbon directly attached to the ether oxygen (-O-CH₂ -) are the most deshielded in this chain, appearing as a triplet. The terminal methyl group (-CH₃ ) will appear as a triplet at the most upfield position (lowest chemical shift). The remaining three methylene groups (-CH₂ -) will appear as complex multiplets in the intermediate region.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (ortho to Br)7.50 - 7.60Doublet of doublets (dd)1H
Ar-H (para to Br)7.20 - 7.30Doublet of triplets (dt) or multiplet (m)1H
Ar-H (para to -OR)6.80 - 6.95Doublet of triplets (dt) or multiplet (m)1H
Ar-H (ortho to -OR)6.85 - 7.00Doublet of doublets (dd)1H
-O-CH₂ -3.95 - 4.10Triplet (t)2H
-O-CH₂-CH₂ -1.75 - 1.90Quintet or multiplet (m)2H
-CH₂-CH₂ -CH₂-1.40 - 1.55Multiplet (m)2H
-CH₂-CH₂ -CH₃1.30 - 1.45Sextet or multiplet (m)2H
-CH₃ 0.85 - 1.00Triplet (t)3H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Aromatic Carbons: Six signals will appear in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C1) is subject to the 'heavy atom effect,' which causes a shift to a higher field (lower ppm value) than might be expected based on electronegativity alone. stackexchange.com The carbon bonded to the oxygen (C2) will be the most deshielded in this region.

Aliphatic Carbons: Five signals corresponding to the pentyloxy chain will appear in the aliphatic region (δ 10-70 ppm). The carbon directly attached to the oxygen (-C H₂-O-) will be the most deshielded of this group, while the terminal methyl carbon will be the most shielded.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-Br)112 - 116
C2 (C-O)155 - 159
C3114 - 118
C4128 - 132
C5122 - 126
C6133 - 137
-O-C H₂-68 - 72
-O-CH₂-C H₂-28 - 32
-CH₂-C H₂-CH₂-22 - 26
-CH₂-C H₂-CH₃27 - 31
-C H₃13 - 15

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting all adjacent protons in the pentyloxy chain (e.g., -O-CH₂ - with -CH₂-CH₂ -), confirming the sequence of the alkyl group. It would also reveal the coupling network between the four adjacent aromatic protons, helping to delineate their relative positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the triplet at ~4.0 ppm would show a cross-peak to the carbon signal at ~70 ppm, assigning this carbon as the O-CH₂ group.

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. d-nb.inforesearchgate.net This method provides kinetic data and can help identify transient intermediates without the need for quenching or workup.

A common synthesis route for this compound is the Williamson ether synthesis, involving the reaction of 2-bromophenol (B46759) with a pentyl halide (e.g., 1-bromopentane) in the presence of a base. By conducting this reaction within an NMR spectrometer, one could monitor its progress by:

Observing the disappearance of the signals corresponding to the starting materials, such as the phenolic -OH proton of 2-bromophenol and the α-CH₂ protons of 1-bromopentane (B41390).

Tracking the appearance and increase in intensity of the product signals, most notably the characteristic O-CH₂ triplet of the pentyloxy group in this compound.

Plotting the concentration of reactants and products over time to determine reaction kinetics. This real-time analysis allows for rapid reaction optimization and provides deeper mechanistic insight. beilstein-journals.org

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues to its structure.

High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₁₁H₁₅BrO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br, results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature. nih.govnih.gov

Calculated Monoisotopic Mass for C₁₁H₁₅⁷⁹BrO: 242.0306 Da

Calculated Monoisotopic Mass for C₁₁H₁₅⁸¹BrO: 244.0286 Da

An HRMS measurement confirming these masses to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to further fragmentation. The resulting fragment ions provide detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of alkyl aryl ethers and bromo-aromatic compounds. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways include:

Loss of the pentyl radical: Cleavage of the O–C(pentyl) bond would result in a bromophenoxy radical cation.

Loss of pentene: A rearrangement reaction can lead to the elimination of a neutral pentene molecule (C₅H₁₀), resulting in a 2-bromophenol radical cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would lead to the loss of a butyl radical (•C₄H₉) and formation of a prominent fragment. fiveable.me

Loss of the pentyloxy radical: Cleavage of the Ar–O bond can result in the formation of a bromophenyl cation.

Loss of bromine: Cleavage of the C-Br bond would lead to the formation of a pentyloxybenzene cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonProposed Neutral Loss
242 / 244[C₁₁H₁₅BrO]⁺(Molecular Ion)
185 / 187[C₅H₁₂BrO]⁺•C₄H₉
171 / 173[C₆H₄BrO]⁺•C₅H₁₁
172 / 174[C₆H₅BrO]⁺C₅H₁₀
163[C₁₁H₁₅O]⁺•Br
91[C₇H₇]⁺(Tropylium ion, from rearrangement)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. By analyzing the absorption or scattering of light, researchers can identify the specific functional groups present in this compound and gain insight into its molecular structure.

The infrared spectrum of this compound is expected to exhibit several characteristic bands corresponding to the vibrations of its substituted benzene ring and the carbon-bromine bond.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region libretexts.org.

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to a series of sharp bands, often of variable intensity, in the 1400-1600 cm⁻¹ range libretexts.org.

C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring influences the strong C-H "oop" absorption bands, which are typically found in the 675-900 cm⁻¹ region libretexts.org. These bands can be highly diagnostic for the ortho-disubstituted pattern of this compound.

C-Br Stretching: The carbon-bromine bond is weaker and involves a heavier atom, resulting in a stretching vibration at lower frequencies. This absorption is typically observed in the 690-515 cm⁻¹ range libretexts.orgorgchemboulder.comorgchemboulder.com. Its presence is a key indicator of the bromine substitution on the aromatic ring.

Table 1: Expected Infrared Absorption Frequencies for Aromatic and C-Br Moieties in this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C In-Ring Stretch1600 - 1400Medium to Weak, Multiple Bands
Aromatic C-H Out-of-Plane Bend900 - 675Strong
C-Br Stretch690 - 515Medium to Strong

The pentyloxy group of the molecule also produces distinct signals in the vibrational spectrum, allowing for the confirmation of the ether linkage and analysis of the alkyl chain.

C-O-C Stretching: Ethers are characterized by a strong C-O stretching absorption band. Alkyl aryl ethers, such as this compound, typically show two prominent C-O stretching bands: an asymmetric stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1050 and 1010 cm⁻¹ spectroscopyonline.compressbooks.pub. The asymmetric stretch is often the more intense of the two.

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the pentyl group give rise to strong absorption bands in the 2850-3000 cm⁻¹ range libretexts.orglibretexts.org. The precise positions and shapes of these bands can provide information about the CH₂, and CH₃ groups within the chain.

Aliphatic C-H Bending: The bending (deformation) vibrations of the CH₂ and CH₃ groups in the pentyloxy chain are observed in the 1300-1500 cm⁻¹ region libretexts.org.

Table 2: Expected Infrared Absorption Frequencies for the Pentyloxy Group in this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Aliphatic C-H Stretch (CH₂, CH₃)3000 - 2850Strong
Aliphatic C-H Bend (CH₂, CH₃)1500 - 1300Medium
Asymmetric Aryl-Alkyl C-O-C Stretch1275 - 1200Strong
Symmetric Aryl-Alkyl C-O-C Stretch1050 - 1010Medium

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity and concentration.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separation is based on differences in boiling points and affinities for the column's stationary phase.

Following separation by GC, the eluted molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. This provides two critical pieces of information:

Retention Time: The time it takes for the compound to travel through the GC column, which is a characteristic property under specific analytical conditions.

Mass Spectrum: A fragmentation pattern that serves as a molecular "fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and other fragment ions. The presence of bromine is readily confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio, leading to M⁺ and M+2 peaks of almost equal intensity.

GC-MS is highly effective for impurity profiling, capable of detecting and putatively identifying trace-level byproducts from the synthesis of the target compound thermofisher.com. The high sensitivity and specificity of the technique allow for the characterization of structurally related impurities, such as isomers or compounds with incomplete alkylation or bromination.

Table 3: Typical GC-MS Parameters for the Analysis of Brominated Aromatic Compounds
ParameterTypical Condition
GC ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp (e.g., start at 50 °C, hold for 2 min, ramp at 10-20 °C/min to 300 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectorQuadrupole or Time-of-Flight (TOF)
Mass Rangem/z 40 - 500

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, a non-polar molecule, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). Separation occurs based on the differential partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. More non-polar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times.

HPLC coupled with a UV detector is a robust method for quantification. The Beer-Lambert law states that the absorbance of a compound at a specific wavelength is directly proportional to its concentration. To quantify this compound, a calibration curve is constructed by analyzing standards of known concentrations and plotting their detector response (peak area) against concentration youtube.comlongdom.org. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. Method validation is crucial to ensure linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) nih.govnih.gov.

Table 4: Typical HPLC Parameters for the Analysis of this compound
ParameterTypical Condition
HPLC ColumnReversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate0.8 - 1.2 mL/min
Column TemperatureAmbient or controlled (e.g., 25 - 40 °C)
DetectorUV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection WavelengthSet at a λmax of the analyte (e.g., ~210 nm or ~270 nm)
Injection Volume5 - 20 µL

Theoretical and Computational Studies of 1 Bromo 2 Pentyloxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. scispace.com For 1-bromo-2-pentyloxybenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed picture of its molecular orbitals. globalresearchonline.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests the molecule is more polarizable and more readily excited. In this compound, the electron-donating pentyloxy group and the electron-withdrawing bromine atom are expected to influence the energies and spatial distribution of these orbitals significantly.

Furthermore, DFT calculations can map the distribution of electrostatic potential and calculate partial atomic charges (e.g., Mulliken charges). This analysis helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The oxygen atom of the pentyloxy group is expected to be a site of negative charge, while the carbon atom attached to the bromine is likely to be electrophilic, guiding predictions about its reactive behavior in chemical reactions.

Below is a table of hypothetical DFT-calculated electronic properties for this compound, representing typical values for such a molecule.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Mulliken Charge on O-0.55 e
Mulliken Charge on Br-0.10 e
Mulliken Charge on C1 (C-Br)+0.15 e
Mulliken Charge on C2 (C-O)+0.30 e

Computational molecular spectroscopy has become an indispensable tool for interpreting experimental spectra. scispace.com Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters for molecules like this compound. researchgate.net

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensors for each nucleus. These theoretical values, when compared with experimental data, can confirm the molecular structure and help assign specific peaks.

Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms, such as C-H stretching, C=C bending in the aromatic ring, or C-O-C stretching of the ether linkage. Comparing the computed spectrum with the experimental one helps in the detailed interpretation of the latter. researchgate.net Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in calculations, are typically corrected using empirical scaling factors.

The table below presents a hypothetical comparison of calculated and expected experimental spectroscopic data for this compound.

Spectroscopic DataPredicted ValueExpected Experimental ValueAssignment
¹³C NMR Shift (C-Br)114.5 ppm~113 ppmAromatic Carbon bonded to Bromine
¹³C NMR Shift (C-O)156.0 ppm~155 ppmAromatic Carbon bonded to Oxygen
¹H NMR Shift (O-CH₂)4.10 ppm~4.05 ppmMethylene protons adjacent to Oxygen
IR Frequency3070 cm⁻¹~3065 cm⁻¹Aromatic C-H Stretch
IR Frequency1255 cm⁻¹~1250 cm⁻¹Aryl-Alkyl Ether C-O Stretch
IR Frequency580 cm⁻¹~575 cm⁻¹C-Br Stretch

Conformational Analysis and Molecular Dynamics Simulations of the Pentyloxy Chain

The pentyloxy chain has several rotatable single bonds, leading to a complex potential energy surface with numerous local minima corresponding to different conformers (e.g., gauche and anti arrangements). youtube.com Conformational analysis can be performed by systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy scan. This allows for the identification of the most stable (lowest energy) conformations.

The surrounding environment, especially the solvent, can significantly influence the conformational equilibrium of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

In a nonpolar solvent or the gas phase, intramolecular forces and steric effects dominate conformational preferences. However, in a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. For this compound, polar solvents may favor more extended conformations of the pentyloxy chain over more compact, folded ones. These solvent-induced changes in conformation can alter the accessibility of reactive sites on the molecule, thereby influencing its chemical reactivity and reaction rates.

The following table illustrates a hypothetical shift in the relative energy of two conformers in different environments.

ConformerRelative Energy (Gas Phase)Relative Energy (in Water, PCM)
Conformer A (Compact)0.0 kcal/mol (most stable)0.5 kcal/mol
Conformer B (Extended)0.8 kcal/mol0.2 kcal/mol (more stable)

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. This involves mapping the potential energy surface that connects reactants to products.

For this compound, a common reaction would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, which are characteristic of aryl bromides. wikipedia.org Using DFT, the entire reaction pathway can be modeled. This involves locating and calculating the energies of all reactants, intermediates, and products.

Crucially, this analysis also identifies the transition states—the highest energy points along the reaction coordinate that connect intermediates. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, computational modeling can predict the most likely reaction mechanism. This detailed understanding of reaction pathways is invaluable for optimizing reaction conditions, predicting product distributions, and designing new synthetic routes. uh.edu

Computational Elucidation of Reaction Mechanisms for SNAr and Cross-Coupling Processes

Computational chemistry provides powerful tools to elucidate the complex mechanisms of Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions involving this compound.

For SNAr reactions , computational studies would typically model the interaction of the aryl halide with a nucleophile. The pentyloxy group (–OC5H11) is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the benzene (B151609) ring. This electron-donating nature generally deactivates the ring towards nucleophilic attack, as SNAr reactions are favored by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). mdpi.com However, the ortho-position of the pentyloxy group relative to the bromine atom can also exert steric effects that influence the approach of the nucleophile.

Theoretical calculations, such as Density Functional Theory (DFT), can map the potential energy surface of the reaction. This would involve locating the transition state for the formation of the Meisenheimer complex and calculating its energy relative to the reactants. The geometry of the transition state would reveal the precise nature of the interaction between the nucleophile and the aromatic ring.

In cross-coupling reactions , such as Suzuki, Heck, or Buchwald-Hartwig couplings, the mechanism is more intricate, involving a catalytic cycle with a transition metal, typically palladium. dntb.gov.ua Computational modeling of these processes for this compound would involve studying the individual steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination.

DFT calculations can be employed to determine the geometries and energies of all intermediates and transition states in the catalytic cycle. For instance, in a Suzuki coupling, the oxidative addition of this compound to a Pd(0) complex would be a critical step to model. The calculations would help in understanding how the electronic and steric properties of the pentyloxy group influence the rate of this step. The table below illustrates hypothetical energy data for key steps in a Suzuki coupling reaction, comparing an unsubstituted bromobenzene (B47551) with this compound.

Table 1: Hypothetical Calculated Energies for Key Steps in the Suzuki Coupling of Bromobenzene Derivatives.
Reaction StepReactantActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Oxidative AdditionBromobenzene15.2-8.5
This compound16.8-7.9
Reductive EliminationPhenyl-Pd(II) Complex10.5-25.1
(2-pentyloxyphenyl)-Pd(II) Complex11.2-24.3

Prediction of Activation Energies and Selectivities in Competitive Reactions

Computational chemistry is instrumental in predicting the activation energies (ΔE‡) and selectivities of chemical reactions. For this compound, this is particularly relevant in predicting the outcome of competitive reactions, for instance, if another reactive site were present on the molecule.

The activation energy for a reaction can be calculated as the difference in energy between the transition state and the reactants. By comparing the calculated activation energies for different possible reaction pathways, the most likely product can be predicted. For example, in a scenario where this compound could undergo either a substitution at the bromine-bearing carbon or a reaction involving the pentyloxy side chain, computational modeling could predict the more favorable pathway.

The selectivity of a reaction (regioselectivity or chemoselectivity) can also be assessed. In the case of a di-substituted benzene ring like this compound, if a further substitution reaction were to occur on the ring, computational methods could predict the most likely position of attack (ortho, meta, or para to the existing substituents). This is achieved by calculating the activation energies for the formation of the different possible intermediates.

The pentyloxy group is an ortho-, para-director for electrophilic aromatic substitution, while the bromo group is also an ortho-, para-director, but deactivating. Computational models would quantify the combined directing effects of these two substituents.

Structure-Reactivity Relationship (SRR) Studies focused on Theoretical Aspects

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. Theoretical and computational approaches are central to modern SRR studies.

Computational Design of Derivatives with Tuned Reactivity Profiles

One of the significant advantages of computational chemistry is the ability to design and evaluate new molecules in silico before committing to their synthesis in the laboratory. rsc.org For this compound, this could involve designing derivatives with enhanced or suppressed reactivity for specific applications.

To tune the reactivity, modifications could be made to either the pentyloxy group or by introducing other substituents onto the aromatic ring. For example, to enhance the reactivity towards SNAr, electron-withdrawing groups could be computationally placed at the para position to the bromine atom. The effect of these modifications on the activation energy of the reaction could then be calculated.

The table below presents a hypothetical example of how computational screening could be used to select derivatives with desired reactivity profiles.

Table 2: Hypothetical Computationally Screened Derivatives of this compound for Enhanced SNAr Reactivity.
DerivativeModificationCalculated SNAr Activation Energy (kcal/mol)Predicted Reactivity Enhancement
Parent Molecule-35.2-
Derivative A-NO2 at para position22.5High
Derivative B-CN at para position24.1Moderate
Derivative C-CF3 at para position26.8Moderate

Understanding Substituent Effects on Aromatic Halide and Ether Reactivity

The reactivity of this compound is governed by the electronic and steric effects of the bromo and pentyloxy substituents.

Electronic Effects: The pentyloxy group is an activating group in electrophilic aromatic substitution due to its +R (resonance) effect, which donates electron density to the ring. Conversely, it is a deactivating group for nucleophilic aromatic substitution. The bromine atom is a deactivating group for electrophilic substitution due to its -I (inductive) effect, but it is an ortho-, para-director due to its +R effect. In SNAr reactions, the high electronegativity of bromine makes the attached carbon atom electrophilic and facilitates the departure of the bromide ion as a good leaving group.

Steric Effects: The pentyloxy group, being relatively bulky, can sterically hinder the approach of reagents to the ortho position. This steric hindrance can influence the regioselectivity of reactions.

Computational studies can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the atoms of the aromatic ring, providing a quantitative measure of the electronic effects of the substituents. The steric effects can be evaluated by analyzing the optimized geometries of transition states and intermediates.

Applications and Roles of 1 Bromo 2 Pentyloxybenzene in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Functionalized Aromatic Ethers

The presence of a bromine atom on the aromatic ring of 1-bromo-2-pentyloxybenzene makes it an ideal substrate for cross-coupling reactions, enabling the formation of carbon-oxygen and carbon-carbon bonds. This reactivity is fundamental to its role as a precursor in the synthesis of complex aromatic ethers, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Generation of Diaryl Ethers and Related Aromatic Scaffolds

Diaryl ethers are a significant class of compounds, and their synthesis is often achieved through transition metal-catalyzed cross-coupling reactions. This compound is a suitable starting material for these transformations, particularly in Ullmann and Buchwald-Hartwig type reactions.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. nih.gov In a typical procedure, this compound can be reacted with a variety of substituted phenols in the presence of a copper catalyst and a base at elevated temperatures to yield the corresponding diaryl ethers. The general reaction involves the copper(I) alkoxide reacting with the aryl halide. nih.gov Modern modifications of the Ullmann reaction often utilize ligands to accelerate the coupling and allow for milder reaction conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative for diaryl ether synthesis. rsc.orgrsc.org This method often offers higher yields and broader substrate scope compared to the traditional Ullmann condensation. In this context, this compound can be coupled with phenols in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to afford the diaryl ether.

Below is a table summarizing the key aspects of these two important reactions for the synthesis of diaryl ethers from this compound.

Reaction TypeCatalyst SystemTypical Reagents & ConditionsAdvantages
Ullmann Condensation Copper-based (e.g., CuI, Cu2O)Phenol, Base (e.g., K2CO3, Cs2CO3), High temperatureCost-effective catalyst, suitable for large-scale synthesis
Buchwald-Hartwig C-O Coupling Palladium-based (e.g., Pd(OAc)2, Pd2(dba)3) with phosphine ligands (e.g., XPhos, SPhos)Phenol, Base (e.g., NaOtBu, K3PO4), Milder temperaturesHigh yields, broad substrate scope, functional group tolerance

Accessing Heterocyclic Systems via Intramolecular Cyclizations

The 2-pentyloxy group in this compound can be strategically modified to contain a reactive functional group, setting the stage for intramolecular cyclization reactions to form valuable heterocyclic systems. A prominent example is the synthesis of benzofurans, a common motif in biologically active molecules.

For instance, a derivative of this compound bearing a suitably placed hydroxyl group on the pentyloxy chain can undergo an intramolecular Williamson ether synthesis. Deprotonation of the hydroxyl group would lead to an alkoxide that can displace the adjacent bromide via an intramolecular nucleophilic aromatic substitution (SNAr) to form a fused heterocyclic ether.

More advanced strategies involve palladium-catalyzed intramolecular C-O bond formation. For example, if the pentyloxy group is functionalized to an alkene (e.g., an O-allyl group), a subsequent intramolecular Heck reaction could be envisioned. Similarly, functionalization to introduce a terminal alkyne could lead to intramolecular cyclization pathways to form oxygen-containing heterocycles. A general strategy for synthesizing benzofurans involves the palladium-catalyzed reaction of 2-hydroxystyrenes with aryl iodides through a C-H activation/oxidation tandem reaction. nih.govrsc.org While not a direct intramolecular cyclization of this compound, this highlights the utility of related precursors in forming such heterocyclic systems.

Building Block for Polymer and Advanced Material Precursors

The bifunctional nature of this compound, with its reactive aryl bromide and modifiable pentyloxy side chain, makes it a valuable monomer precursor for the synthesis of advanced polymers and materials with tailored properties for electronic and optoelectronic applications.

Monomer Synthesis for Precisely Structured Aromatic Polymers

Aromatic polymers, such as poly(p-phenylene ether)s (PPEs), are known for their excellent thermal stability and dielectric properties. This compound can serve as a monomer in the synthesis of substituted PPEs. For instance, after conversion of the bromo group to a hydroxyl group, the resulting 2-pentyloxyphenol could undergo oxidative coupling polymerization.

Alternatively, nickel-catalyzed cross-coupling of Grignard reagents derived from bromo(chloro)arenes has been shown to produce regioregular poly(1,3-phenylene)s with high degrees of polymerization. A similar strategy could be applied to a derivative of this compound, where the bromine facilitates Grignard formation and a second halide at another position on the ring allows for polymerization, with the pentyloxy group providing solubility and processability to the resulting polymer. Suzuki polycondensation is another powerful method for creating well-defined aromatic polymers. rsc.org

Intermediates for Organic Electronic Materials and Optoelectronic Devices

The core structure of this compound is a building block for more complex, conjugated systems used in organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgescholarship.org The pentyloxy group imparts solubility, which is crucial for the solution-based processing of these materials, and can influence the molecular packing in the solid state.

A key application is in the synthesis of triphenylene-based discotic liquid crystals. rsc.org These materials are known for their ability to self-assemble into columnar structures, which facilitate one-dimensional charge transport. The synthesis of such materials often involves the coupling of smaller aromatic units. For instance, a derivative of this compound could be used in a Suzuki or other cross-coupling reaction to build up the larger triphenylene (B110318) core. The alkoxy side chains are essential for inducing the liquid crystalline phase.

The following table highlights the potential of this compound derivatives in the synthesis of materials for organic electronics.

Material ClassSynthetic StrategyRole of this compound MoietyPotential Application
Substituted Poly(phenylene)s Nickel-catalyzed cross-coupling, Suzuki PolycondensationMonomer providing solubility and influencing polymer conformation.Dielectric layers, host materials in OLEDs.
Triphenylene Discotic Liquid Crystals Suzuki or Yamamoto coupling of substituted benzene (B151609) derivatives.Building block for the triphenylene core; pentyloxy groups induce mesophase formation.Organic field-effect transistors (OFETs), sensors.
OLED Materials Multi-step synthesis involving cross-coupling reactions.Precursor to larger conjugated systems, providing solubility and tuning of electronic properties.Emissive or host materials in OLEDs.

Intermediate in Research Towards Natural Product Total Synthesis

The synthesis of complex natural products often requires the strategic assembly of highly functionalized aromatic fragments. nih.gov While direct examples of the use of this compound in completed natural product syntheses are not prevalent in the literature, its structural motif is present in various natural products, particularly those containing substituted diaryl ether linkages or functionalized aromatic rings.

Synthetic chemists often employ building blocks like this compound to construct key intermediates in a retrosynthetic analysis. For example, a natural product containing a 2-pentyloxyphenyl moiety could be retrosynthetically disconnected at a C-C or C-O bond, leading back to this compound as a readily available starting material for that fragment. The bromine atom allows for the introduction of various functionalities through metal-catalyzed cross-coupling reactions, while the pentyloxy group can be carried through the synthesis or modified as needed. The principles of C-H functionalization are also increasingly being applied in natural product synthesis, offering novel disconnections in retrosynthesis. rsc.org

The synthesis of brominated natural products, often found in marine organisms, is an area where bromo-aromatic precursors are essential. nih.gov For instance, the synthesis of biologically active bromophenols often starts from readily available brominated benzene derivatives.

Strategic Utility of the Bromine Atom and Ether Linkage in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. The bromine atom and the ether linkage on this compound represent key points for strategic "disconnections."

The bromine atom is a highly valuable functional group in retrosynthesis. As a good leaving group on an aromatic ring, it is a precursor to numerous carbon-carbon and carbon-heteroatom bond formations. Key disconnection strategies involving the C-Br bond include:

Organometallic Coupling Reactions: The C-Br bond can be disconnected to reveal a nucleophilic organometallic reagent (e.g., an organolithium or Grignard reagent) and an electrophilic bromine source, or more commonly, it serves as the electrophilic partner in cross-coupling reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. This makes it a handle for attaching a wide variety of substituents.

Lithiation/Grignard Formation: The molecule can be viewed as a synthon for a 2-pentyloxyphenyl anion, formed via lithium-halogen exchange or Grignard reagent formation. This nucleophilic aromatic species can then react with a range of electrophiles.

The ether linkage , while generally stable, also provides a reliable retrosynthetic disconnection based on the Williamson ether synthesis. amazonaws.comyoutube.com This involves breaking the C-O bond between the aromatic ring and the pentyl group, leading to two simpler precursors: 2-bromophenol (B46759) and a five-carbon alkyl halide (e.g., 1-bromopentane). This synthetic route is one of the most common methods for preparing aryl ethers.

The table below summarizes the primary retrosynthetic disconnections for this compound.

Disconnection PointBond CleavedPrecursorsImplied Forward Reaction
Aryl BromideC—Br2-pentyloxybenzene and an electrophilic bromine sourceElectrophilic Aromatic Substitution
Ether LinkageAr—O1,2-dibromobenzene and pentanol (B124592)/pentoxideNucleophilic Aromatic Substitution
Ether LinkageO—Pentyl2-bromophenol and a pentyl halide (e.g., 1-bromopentane)Williamson Ether Synthesis
Aryl BromideC—Br2-pentyloxyphenyllithium or Grignard reagent + ElectrophileMetal-Halogen Exchange/Grignard Formation
Aryl BromideC—Br2-pentyloxyphenylboronic acid + Aryl HalideSuzuki Cross-Coupling

Contribution to Novel Synthetic Routes for Complex Molecules

The dual functionality of this compound allows it to be used as a linchpin in the assembly of complex molecules, particularly those containing substituted biaryl or polyaryl frameworks. The typical strategy involves using the bromine atom as the primary reactive site for elaboration while the pentyloxy group serves to modulate steric and electronic properties or act as a placeholder for future functionalization.

For instance, in the synthesis of a hypothetical complex biaryl ether, this compound can be coupled with a functionalized arylboronic acid via a Suzuki-Miyaura cross-coupling reaction. The pentyloxy group, positioned ortho to the newly formed biaryl linkage, can influence the dihedral angle between the two aromatic rings due to its steric bulk. This conformational control is crucial in the design of molecules with specific three-dimensional shapes, such as chiral ligands or pharmacologically active compounds.

Hypothetical Synthetic Step:

This compound + 4-methoxyphenylboronic acid —[Pd(PPh₃)₄, Base]→ 2-pentyloxy-4'-methoxy-1,1'-biphenyl

In this example, the reaction proceeds selectively at the C-Br bond, leaving the ether linkage intact. The resulting product contains a new C-C bond and retains the pentyloxy group, which can enhance solubility in organic solvents and provide steric influence for subsequent synthetic steps or for the final properties of the target molecule.

Role in Catalyst and Ligand Development for Organometallic Chemistry

The development of highly efficient and selective transition-metal catalysts is a cornerstone of modern chemical synthesis. The performance of these catalysts is critically dependent on the ligands that coordinate to the metal center. This compound serves as a valuable precursor for the synthesis of specialized phosphine and N-heterocyclic carbene (NHC) ligands, where the 2-pentyloxy group is incorporated to fine-tune the catalyst's properties.

Synthesis of Phosphine and N-Heterocyclic Carbene (NHC) Ligands Bearing Aromatic Ether Moieties

Phosphine Ligands: Tertiary phosphines are among the most important class of ligands in catalysis. tcichemicals.comsigmaaldrich.com The synthesis of a phosphine ligand from this compound typically involves a metal-halogen exchange followed by reaction with a chlorophosphine.

General Synthesis Route:

Lithiation: this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperature to generate the highly reactive 2-pentyloxyphenyllithium intermediate.

Phosphinylation: This intermediate is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form (2-pentyloxyphenyl)diphenylphosphine.

The resulting phosphine ligand possesses a bulky pentyloxy group in the ortho position. This group can sterically shield the metal center to which it coordinates, promoting specific reaction pathways and enhancing catalyst stability.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of ligands known for their strong σ-donating properties, which often lead to highly stable and active catalysts. researchgate.nettcichemicals.com Synthesizing an NHC ligand precursor from this compound is a multi-step process, often starting with a Buchwald-Hartwig or Ullmann coupling to introduce a nitrogen substituent, followed by construction of the heterocyclic ring. The aryl bromide functionality is key to initiating this sequence, allowing for the attachment of the first N-aryl bond that will ultimately become part of the NHC scaffold.

Design and Evaluation of Ligands for Enantioselective or Stereoselective Catalysis

The ultimate goal in many catalytic applications is the control of stereochemistry. The design of chiral ligands is essential for achieving high enantioselectivity or stereoselectivity. tcichemicals.com While this compound is not inherently chiral, its pentyloxy substituent plays a crucial role when incorporated into a ligand scaffold.

Steric Influence: The ortho-pentyloxy group provides significant steric bulk near the coordinating atom (phosphorus or the carbene carbon). In a metal complex, this steric hindrance can create a well-defined and asymmetric binding pocket for a substrate. This controlled environment can force the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer over the other.

Electronic Effects: The ether oxygen is an electron-donating group through resonance and electron-withdrawing through induction. This electronic modulation of the aromatic ring affects the electron density on the coordinating phosphorus or carbon atom of the ligand. These electronic properties fine-tune the reactivity of the metal center, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination. acs.org

By systematically modifying the ether group (e.g., changing the alkyl chain length or branching), chemists can create a library of related ligands. The performance of these ligands can then be evaluated in test reactions to establish a structure-activity relationship, optimizing the catalyst for a specific stereoselective transformation.

The table below outlines the potential influence of the 2-pentyloxy group when incorporated into a ligand structure for catalysis.

PropertyInfluence on Ligand/CatalystPotential Catalytic Outcome
Steric Bulk Creates a defined pocket around the metal center.Enhances enantioselectivity by directing substrate approach.
Can promote reductive elimination.Increases catalyst turnover frequency.
Electronic Nature Donates electron density to the metal center.Modulates catalyst reactivity and stability.
Flexibility The pentyl chain has conformational flexibility.Can adapt to different transition states.

Future Research Directions and Emerging Opportunities for 1 Bromo 2 Pentyloxybenzene

Development of Novel Catalytic Systems for C-Br and C-O Bond Activations

The reactivity of 1-bromo-2-pentyloxybenzene is dominated by its carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds. The development of novel catalytic systems to selectively activate and functionalize these bonds is a paramount area of future research. The C-Br bond is a classical handle for cross-coupling reactions, while the cleavage of the typically inert C-O bond in aryl ethers is a significant challenge in organic synthesis, particularly relevant for the degradation of lignin (B12514952) and the synthesis of phenols.

Future research will likely focus on creating catalysts that can selectively cleave the C(sp²)-Br bond in the presence of the C(sp²)-O bond, and vice-versa. Palladium-catalyzed cross-coupling reactions are well-established for C-Br bond functionalization, and ongoing research aims to develop more active and robust catalysts with lower metal leaching. researchgate.net For instance, employing palladium precatalysts with specialized ligands like dialkylbiarylphosphines can facilitate challenging transformations. wikipedia.orgnih.gov

Nickel-based catalysts have emerged as a cost-effective and highly effective alternative for both C-Br and C-O bond activations. bbau.ac.inwikipedia.org They have shown remarkable selectivity in breaking the aryl ether C-O bond and are excellent for cross-coupling reactions of alkyl electrophiles. wikipedia.orgbbau.ac.in Future work could involve designing chiral nickel complexes to achieve enantioselective cross-couplings, a significant advancement in asymmetric synthesis. nih.gov The development of bimetallic catalysts, such as Co-Zn or Ru-Ni systems, could offer synergistic effects, enhancing catalytic activity and selectivity for C-O bond cleavage under milder conditions than currently possible. bohrium.comacs.org

A key research direction will be the development of heterogeneous catalysts. Supporting palladium or nickel on materials like silica, activated carbon, or metal-organic frameworks (MOFs) can simplify catalyst separation and recycling, which is crucial for sustainable industrial processes. bbau.ac.innih.gov The table below outlines potential research targets for novel catalytic systems.

Table 1: Potential Novel Catalytic Systems for this compound A hypothetical overview of research targets for developing advanced catalysts for C-Br and C-O bond functionalization.

Catalyst Type Target Bond Key Research Goal Potential Advantages
Palladium-Phosphine Complexes C-Br Development of ligands for room-temperature Suzuki and Buchwald-Hartwig couplings. High functional group tolerance, well-understood mechanisms.
Homogeneous Nickel(I)/(II) Catalysts C-Br Enantioselective cross-coupling with chiral pybox or related ligands. Cost-effective, high reactivity for challenging substrates.
Heterogeneous Ni/SiO₂ Catalyst C-O Selective hydrogenolysis of the pentyloxy group to yield 2-bromophenol (B46759). Catalyst recyclability, suitability for flow chemistry. nih.gov
Bimetallic Co-Zn/Zeolite Catalysts C-O Lewis-acid assisted ether cleavage under mild hydrogen pressure. bohrium.com Synergistic activity, potential for lignin model compound degradation. bohrium.com

| Iridium Pincer Complexes | C-O | Reductive cleavage using silanes as a mild reducing agent. nih.gov | High selectivity, avoidance of harsh reducing agents. nih.gov |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. wikipedia.org For reactions involving this compound, particularly those that are highly exothermic or use hazardous reagents, flow chemistry presents a transformative opportunity.

Future research will focus on adapting established batch reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings of the C-Br bond, to continuous flow systems. acs.org This involves the use of packed-bed reactors containing immobilized palladium or nickel catalysts, which allows for the product to be continuously generated without contamination from the metal catalyst. wikipedia.orgbbau.ac.in Such systems have demonstrated low metal leaching and high stability over numerous cycles. researchgate.net The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities compared to batch processes. nih.gov

Table 2: Comparison of Batch vs. Prospective Flow Synthesis for Suzuki-Miyaura Coupling of this compound A hypothetical comparison illustrating the potential advantages of translating a standard cross-coupling reaction to a continuous flow process.

Parameter Traditional Batch Synthesis Continuous Flow Synthesis Potential Advantage of Flow
Catalyst Homogeneous Pd(PPh₃)₄ Heterogeneous Pd on a solid support Easy catalyst removal and recycling. bbau.ac.in
Reaction Time 6 - 24 hours 10 - 30 minutes (residence time) Significant increase in throughput. bbau.ac.in
Temperature 80 - 110 °C 100 - 150 °C Superior heat transfer allows for higher temperatures and faster rates safely. nih.gov
Productivity Grams per day Kilograms per day Enhanced scalability for industrial production.
Safety Handling of bulk, potentially hazardous reagents. Small reaction volumes at any given time, better heat dissipation. Reduced risk of thermal runaway and exposure. rsc.org

| Workup | Aqueous extraction, column chromatography | In-line purification/separation cartridges | Simplified and automated purification process. |

Exploration of Photoredox and Electrochemical Approaches for Sustainable Transformations

In the quest for greener and more sustainable chemical processes, photoredox and electrochemical methods have emerged as powerful alternatives to traditional synthesis. These techniques often operate under mild, room-temperature conditions and can avoid the use of harsh chemical oxidants or reductants, instead using light or electricity to drive reactions.

Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) processes, opens up new reaction pathways for this compound. frontiersin.org Future research could explore the photoredox-mediated activation of the C-Br bond. For example, dual catalysis systems combining an iridium-based photosensitizer with a nickel cross-coupling catalyst can enable the formation of C(sp²)-C(sp³) bonds under exceptionally mild conditions. frontiersin.org This would allow for the coupling of this compound with a wide range of alkyl partners, which can be challenging with traditional thermal methods. Furthermore, catalyst-free approaches using light to induce the formation of halogen-bonding complexes could provide a novel, metal-free way to activate the C-Br bond for subsequent reactions. researchgate.net

Electrochemistry offers another avenue for sustainable transformations. The C-Br bond of this compound can be selectively reduced at a cathode to generate an aryl radical or anion, which can then participate in various bond-forming reactions. nih.govacs.org This electroreductive approach avoids the use of stoichiometric metal reductants. Conversely, anodic oxidation could be explored for functionalizing other parts of the molecule or for mediating ether synthesis. bbau.ac.innih.gov Electrochemical methods are highly tunable by simply adjusting the applied potential, offering a high degree of control over reactivity and selectivity. acs.org

Table 3: Emerging Sustainable Methods for the Transformation of this compound A summary of potential research directions using photoredox and electrochemical catalysis.

Methodology Target Bond Proposed Transformation Key Advantages
Ir/Ni Dual Photoredox Catalysis C-Br Cross-coupling with alkyltrifluoroborates to form 1-alkyl-2-pentyloxybenzene derivatives. frontiersin.org Room temperature, high functional group tolerance, access to novel C(sp²)-C(sp³) linkages. frontiersin.org
Organic Dye Photoredox Catalysis C-Br Chemoselective hydrodehalogenation or C-C bond formation. rsc.org Metal-free, tunable catalyst reduction potential. rsc.org
Cathodic Electro-reduction C-Br Generation of an aryl radical for intramolecular cyclization or intermolecular coupling. acs.org Avoids stoichiometric reductants, high control via applied potential. nih.gov
Anodic Oxidation C-H (α to ether) α-Thiolation or α-alkoxylation of the pentyloxy group. bbau.ac.in Oxidant-free, direct C-H functionalization.

| Mediated Electro-oxidation | C-Br | Indirect reduction via an electrochemically generated radical anion (e.g., from C₂O₄²⁻). acs.org | Occurs at very mild potentials, high selectivity for hydrodehalogenation. acs.org |

Advanced Data-Driven Approaches and Machine Learning for Reaction Prediction and Optimization

The optimization of chemical reactions is a complex, multi-variable problem that has traditionally relied on extensive experimentation and chemical intuition. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling data-driven prediction and optimization. acs.org

For this compound, future research can leverage ML algorithms to accelerate the discovery of optimal conditions for its synthesis and derivatization. By creating a dataset of reactions involving this substrate and its analogues (e.g., varying the aryl halide, ether chain length, catalysts, ligands, bases, and solvents), a predictive model can be trained. wikipedia.orgnih.gov Random forest and neural network algorithms have proven effective in predicting reaction yields for complex transformations like Buchwald-Hartwig and Suzuki-Miyaura cross-couplings. bohrium.comnih.gov

Table 4: Hypothetical Machine Learning Model for Optimizing a Suzuki Coupling Reaction An illustrative example of input features and predicted outputs for a machine learning model aimed at optimizing the reaction of this compound.

Input Features (Variables) Predicted Outputs (Targets)
Substrate Features: Reaction Yield (%)
- Aryl Halide: this compound - Predicted: 92%
- Boronic Acid: 4-methoxyphenylboronic acid - Confidence Interval: 88-95%
Catalyst System Features: Selectivity (Product:Byproduct)
- Palladium Precatalyst: Pd(OAc)₂ - Predicted: >99:1
- Ligand: SPhos - Confidence Interval: 97:3 - >99:1
- Catalyst Loading: 1.0 mol% Optimal Temperature (°C)
Reaction Condition Features: - Predicted: 105 °C
- Base: K₃PO₄ - Confidence Interval: 100-110 °C
- Solvent: Toluene/H₂O
- Temperature: 100 °C

Investigation of Supramolecular Interactions and Self-Assembly Based on this compound Architectures

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design of complex chemical systems held together by non-covalent interactions. wikipedia.org These interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, govern processes like molecular recognition and self-assembly. researchgate.netbbau.ac.in The structure of this compound, containing a bromine atom, an ether oxygen, an aromatic ring, and a flexible alkyl chain, offers multiple points for engaging in such interactions.

A significant future research direction is the exploration of halogen bonding . The bromine atom in this compound possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, allowing it to act as a halogen bond donor. wikipedia.orgacs.org This directional, non-covalent interaction can be used to control the assembly of molecules in the solid state, a key principle of crystal engineering. wikipedia.org By co-crystallizing this compound derivatives with halogen bond acceptors (e.g., pyridines, carbonyls), novel supramolecular architectures with tailored properties could be designed. The strength of this interaction is comparable to hydrogen bonds and is highly directional, making it a powerful tool for rational design. acs.org

The interplay between the pentyloxy chain and the aromatic core also presents opportunities for studying self-assembly. The hydrophobic alkyl chain and the π-system of the benzene (B151609) ring can lead to aggregation in specific solvents, potentially forming micelles, vesicles, or liquid crystalline phases. reading.ac.uk By chemically modifying the molecule, for instance, by introducing hydrogen-bonding moieties, researchers could program the self-assembly of this compound-based monomers into well-defined supramolecular polymers. reading.ac.uk Understanding and controlling these non-covalent interactions could lead to the development of new functional materials, such as sensors, catalysts, or drug delivery systems, built from this versatile molecular scaffold. nih.gov

Table 5: Potential Non-Covalent Interactions and Supramolecular Applications for this compound Derivatives An overview of the key non-covalent interactions inherent to the this compound scaffold and their potential applications in supramolecular chemistry.

Interaction Type Interacting Moiety Potential Application
Halogen Bonding C-Br ··· Lewis Base (e.g., N, O, S) Crystal engineering, design of liquid crystals, anion recognition. wikipedia.orgacs.org
Hydrogen Bonding Ether O ··· H-Bond Donor (e.g., H-OH, H-NR₂) Directing self-assembly, formation of co-crystals, organocatalysis.
π-π Stacking Aromatic Ring ··· Aromatic Ring Formation of columnar aggregates, development of organic electronic materials. researchgate.net
Hydrophobic Interactions Pentyloxy Chain Driving force for self-assembly in aqueous media, formation of micelles or vesicles. bbau.ac.in

| C-H···π Interactions | Alkyl C-H ··· Aromatic Ring | Stabilization of crystal packing and folded molecular conformations. nih.gov |

Q & A

Q. What are the established synthetic routes for preparing 1-bromo-2-pentyloxybenzene, and how do reagent choices impact yield and selectivity?

this compound can be synthesized via two primary routes:

  • Electrophilic bromination : Reacting 2-pentyloxybenzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Stoichiometric control of Br₂ is critical to avoid di-bromination byproducts .
  • Cross-coupling reactions : Using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 2-pentyloxybenzene derivatives and bromine-containing precursors. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity significantly influence reaction efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., deshielded aromatic protons adjacent to bromine) and coupling constants. The pentyloxy group’s methylene protons appear as a triplet near δ 1.3–1.5 ppm .
  • GC-MS : Assess purity and molecular ion peaks (e.g., m/z = 258 for [M]⁺). Fragmentation patterns help identify bromine loss (e.g., m/z = 179 for [M-Br]⁺) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Distillation : Effective for high-purity isolation, with boiling points typically between 200–220°C under reduced pressure (e.g., 0.15 mm Hg) .
  • Recrystallization : Use non-polar solvents (e.g., hexane) to remove unreacted starting materials. Monitor crystal formation under controlled cooling .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination during electrophilic substitution?

  • Temperature control : Maintain temperatures below 0°C to reduce Br₂ reactivity and favor mono-substitution .
  • Directing groups : The pentyloxy group’s electron-donating nature directs bromination to the ortho position. Competing para substitution can be minimized by steric hindrance from the pentyl chain .
  • In situ quenching : Rapid addition of Na₂S₂O₃ after reaction completion prevents over-bromination .

Q. What mechanistic insights explain the regioselectivity of this compound in further functionalization reactions?

The pentyloxy group’s +M (mesomeric) effect activates the aromatic ring, making the para position to bromine (meta to the alkoxy group) more reactive toward electrophiles. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in reactions like nitration or sulfonation .

Q. How do solvent and ligand choices influence cross-coupling efficiency in palladium-catalyzed reactions involving this compound?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity for aryl-aryl couplings .
  • Ligand design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, which is critical for retaining the pentyloxy moiety during coupling .

Q. What strategies mitigate dehalogenation side reactions in Suzuki-Miyaura couplings using this compound?

  • Base selection : Weak bases (e.g., K₂CO₃) reduce undesired C-Br bond cleavage compared to strong bases like NaOH .
  • Catalyst pre-activation : Pre-forming the Pd(0) catalyst with ligands (e.g., P(t-Bu)₃) minimizes oxidative addition side pathways .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict metabolic stability .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with observed bioactivity (e.g., IC₅₀ values) .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported boiling points or NMR shifts for this compound?

  • Cross-referencing : Compare data from multiple sources (e.g., PubChem, NIST) to identify outliers. For example, phase-change data from NIST (e.g., Tboil = 490.35 K) can validate experimental observations .
  • Internal standards : Use tetramethylsilane (TMS) or spiked samples to calibrate NMR spectrometers and ensure reproducibility .

Q. What criteria should guide the selection of synthetic routes for scale-up from milligram to gram quantities?

  • Yield vs. cost : Pd-catalyzed methods, while efficient, may be cost-prohibitive for large-scale synthesis compared to bromination .
  • Safety : Avoid hazardous reagents (e.g., thionyl chloride) in favor of greener alternatives (e.g., HBr in acetic acid) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed protocols : Document exact molar ratios (e.g., 1:1.05 substrate-to-Br₂), reaction times, and purification steps.
  • Batch consistency : Use freshly distilled solvents and pre-dried glassware to minimize moisture interference .

Q. What ethical and safety considerations apply when handling this compound?

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to bromine’s corrosive nature .
  • Waste disposal : Neutralize residual Br₂ with Na₂S₂O₃ before disposal to prevent environmental release .

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